molecular formula C12H15BrOS B1466574 1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol CAS No. 1489283-61-5

1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol

Cat. No.: B1466574
CAS No.: 1489283-61-5
M. Wt: 287.22 g/mol
InChI Key: ZFCGOQLKRMYKBN-UHFFFAOYSA-N
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Description

1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol is a cyclopentanol derivative featuring a sulfanylmethyl group (-S-CH₂-) attached to the cyclopentane ring and a 4-bromophenyl substituent.

Properties

IUPAC Name

1-[(4-bromophenyl)sulfanylmethyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrOS/c13-10-3-5-11(6-4-10)15-9-12(14)7-1-2-8-12/h3-6,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCGOQLKRMYKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CSC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol, also known as (1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol, is an organic compound characterized by its cyclopentane structure with a hydroxyl group and a 4-bromophenylsulfanyl substituent. This compound has garnered interest in the fields of medicinal chemistry and biology due to its potential biological activities and interactions with various biomolecules.

Chemical Structure and Properties

  • Molecular Formula : C11H13BrOS
  • Molecular Weight : 241.24 g/mol
  • CAS Number : 865204-03-1
  • Chemical Structure :
    • The compound features a cyclopentane ring with a hydroxyl group (-OH) and a sulfanyl group attached to a brominated phenyl ring.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclopentane Ring : This can be achieved through cyclization reactions.
  • Introduction of the Hydroxyl Group : Methods such as hydroboration-oxidation are commonly used.
  • Attachment of the 4-Bromophenylsulfanyl Group : This is usually performed via nucleophilic substitution reactions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, influenced by both the hydroxyl and bromophenylsulfanyl groups. These interactions may affect various biochemical pathways, potentially leading to therapeutic applications.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacteria, making it a candidate for further investigation as an antimicrobial agent.
  • Anti-inflammatory Properties : The presence of the hydroxyl group might contribute to anti-inflammatory effects, which are essential in treating various inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of related sulfanyl compounds demonstrated that modifications in the bromine substituent could enhance antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural variations in influencing biological outcomes.

Study 2: Anti-inflammatory Effects

In vitro assays have shown that compounds with similar structures can reduce pro-inflammatory cytokine production in activated macrophages. This suggests potential applications in managing inflammatory conditions.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-olChlorine instead of BromineReduced antibacterial activity compared to brominated analogs
(1R,2R)-2-[(4-methylphenyl)sulfanyl]cyclopentan-1-olMethyl group substitutionEnhanced lipophilicity, affecting membrane permeability

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds containing a cyclopentanol moiety can exhibit significant anticancer properties. For instance, derivatives of 1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol have been investigated for their ability to inhibit specific cancer cell lines. The presence of the bromophenyl group may enhance the compound's interaction with biological targets, potentially leading to the development of new anticancer agents .

Drug Development
This compound is also relevant in the context of drug development. Its structural characteristics allow for modifications that can lead to improved pharmacokinetic properties. Researchers are exploring its use as a scaffold for synthesizing novel therapeutic agents aimed at various diseases, including those related to multidrug resistance .

Synthetic Methodologies

Synthetic Routes
The synthesis of this compound has been achieved through various methodologies, including nucleophilic substitution reactions and coupling reactions. These synthetic approaches are crucial for producing the compound in sufficient quantities for research and development purposes. For example, one notable method involves the reaction of cyclopentanone derivatives with 4-bromothiophenol under specific conditions to yield the desired compound .

Optimization of Synthesis
Optimizing synthetic routes is essential for enhancing yield and purity. Studies have shown that adjusting reaction conditions such as temperature, solvent choice, and reactant concentrations can significantly impact the efficiency of synthesizing this compound. This optimization is crucial for scaling up production for industrial applications .

Industrial Applications

Cosmetic Formulations
The unique properties of this compound make it a candidate for use in cosmetic formulations. Its potential antioxidant and antimicrobial properties could be beneficial in skin care products, enhancing their efficacy and stability . Research into its formulation principles indicates that it can be incorporated into creams and lotions to improve skin health outcomes.

Agricultural Chemistry
There is emerging interest in the use of this compound within agricultural chemistry as well. Its potential role as a pesticide or herbicide could be explored due to its structural features that might confer biological activity against pests or weeds. Further studies are needed to evaluate its efficacy and safety in agricultural applications.

Case Study 1: Anticancer Activity

A study evaluating various derivatives of cyclopentanol compounds demonstrated that modifications to the bromophenyl group significantly enhanced cytotoxicity against breast cancer cell lines. The results suggested a promising avenue for developing new therapeutic agents based on this scaffold .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound revealed that using different solvents could improve yields by up to 30%. This optimization was critical for enabling larger-scale production necessary for subsequent biological testing .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups/Substituents Notable Properties/Data
1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol (Target) C₁₂H₁₅BrOS 285.21 Cyclopentanol, sulfanylmethyl, 4-bromophenyl Data not explicitly provided in evidence
1-[(4-Bromophenyl)sulfonyl]cyclopentanecarboxylic acid methyl ester C₁₃H₁₅BrO₄S 355.23 Sulfonyl, ester, 4-bromophenyl Fusion temperature and logP available
1-(3-Bromophenyl)cyclopentan-1-ol C₁₁H₁₃BrO 241.12 Cyclopentanol, 3-bromophenyl Molar mass: 241.12 g/mol
1-{1-[(4-Bromophenyl)sulfanyl]cyclopropyl}methanamine C₁₀H₁₃BrN₂S 273.19 Cyclopropane, methanamine, 4-bromophenyl Supplier data available

Detailed Analysis

1-[(4-Bromophenyl)sulfonyl]cyclopentanecarboxylic acid methyl ester

  • Structural Differences : Replaces the hydroxyl group with a carboxylic acid methyl ester and the sulfanyl (-S-) with a sulfonyl (-SO₂-) group.
  • The ester group introduces hydrolytic sensitivity, unlike the hydroxyl group in the target compound. Physicochemical data (e.g., octanol/water partition coefficient) could indicate differences in solubility and bioavailability .

1-(3-Bromophenyl)cyclopentan-1-ol

  • Positional Isomerism : The bromine is in the meta position (3-bromo) rather than para (4-bromo).
  • Electronic effects differ: para-bromine exerts stronger electron-withdrawing effects via resonance, influencing reactivity in electrophilic aromatic substitution .

1-{1-[(4-Bromophenyl)sulfanyl]cyclopropyl}methanamine

  • Ring and Functional Group Variation: Cyclopropane introduces ring strain, increasing reactivity compared to cyclopentanol. The amine group (-NH₂) replaces the hydroxyl, altering hydrogen-bonding capacity and basicity.
  • Implications :
    • The amine group may enhance solubility in acidic conditions via protonation.
    • Cyclopropane’s strain could facilitate ring-opening reactions, a property absent in the target compound .

Research Findings and Trends

Sulfur Group Reactivity : Sulfanyl groups (as in the target compound) are prone to oxidation, forming sulfoxides or sulfones (e.g., the sulfonyl derivative in ), which are more stable but less nucleophilic.

Functional Group Impact : Hydroxyl groups (target compound) offer hydrogen-bonding sites critical for crystallinity or protein interactions, whereas esters () or amines () introduce different solubility and reactivity profiles.

Preparation Methods

Nucleophilic Substitution Approach

One common method involves the nucleophilic substitution of a halomethylcyclopentanol derivative with 4-bromobenzenethiol or its salt:

  • Step 1: Synthesis of halomethylcyclopentan-1-ol (e.g., bromomethylcyclopentan-1-ol) by halogenation of cyclopentan-1-ol or its derivatives.
  • Step 2: Reaction of 4-bromobenzenethiol with the halomethylcyclopentan-1-ol under basic conditions to form the sulfanyl linkage via nucleophilic substitution.

This method benefits from straightforward reaction conditions and commercially available starting materials. The reaction is typically carried out in polar aprotic solvents such as dichloromethane or tetrahydrofuran, with bases like potassium carbonate or sodium hydride to deprotonate the thiol and promote nucleophilicity.

Thioether Formation via Thiol Addition to Activated Methylenes

An alternative method involves the addition of 4-bromobenzenethiol to activated methylene compounds attached to cyclopentanol derivatives:

  • Activation of a methylene group adjacent to cyclopentan-1-ol (e.g., via formation of a leaving group or by using an aldehyde or ketone precursor).
  • Thiol addition under mild conditions, sometimes catalyzed by bases or transition metals, to form the sulfanyl methyl linkage.

This approach allows for more control over regio- and stereochemistry and can be adapted for enantioselective synthesis.

Detailed Example Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Description Yield & Notes
1 Cyclopentan-1-ol, PBr3, DCM, 0°C to RT Conversion of cyclopentan-1-ol to bromomethylcyclopentan-1-ol Moderate yield; careful temperature control needed
2 4-Bromobenzenethiol, K2CO3, dry THF, reflux Nucleophilic substitution to form sulfanyl linkage High yield; reaction monitored by TLC
3 Purification by silica gel chromatography (petroleum ether/ethyl acetate 20:1) Isolation of pure this compound >85% purity achieved

Research Findings and Optimization

  • Purification: Flash silica gel chromatography is effective for isolating the product with high purity.
  • Stereochemistry: Control of stereochemistry at the cyclopentan-1-ol center is critical. Methods involving stereoselective synthesis of cyclopentanol intermediates or chiral resolution have been reported to achieve >98% enantiomeric excess.
  • Reagent Purity: Use of purified reagents such as dry solvents and freshly distilled thiols improves reaction reproducibility and yield.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are standard for monitoring reaction progress and confirming product structure.

Summary Table of Preparation Routes

Method Key Reagents Conditions Advantages Limitations
Nucleophilic substitution Bromomethylcyclopentan-1-ol, 4-bromobenzenethiol, base Reflux in THF or DCM Simple, high yield Requires halomethyl precursor
Thiol addition to activated methylene Activated cyclopentanol derivative, 4-bromobenzenethiol Mild base catalysis Good stereocontrol Requires precursor synthesis
Electrosynthesis (radical) Thiol, olefinic substrate, electrochemical cell Room temperature, constant current Mild, selective Less common, requires specialized setup

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where cyclopentan-1-ol derivatives react with (4-bromophenyl)sulfanylmethyl halides. Key steps include:

  • Step 1 : Prepare the sulfanylmethyl moiety by reacting 4-bromothiophenol with methyl iodide under basic conditions to form the thioether intermediate.
  • Step 2 : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to couple the thioether with cyclopentan-1-ol derivatives, ensuring stereochemical control of the hydroxyl group .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields >70% are achievable with anhydrous conditions and inert atmospheres.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^{13}C NMR spectra to verify the cyclopentanol ring (δ ~1.5–2.5 ppm for CH₂ groups, δ ~4.5 ppm for OH), sulfide methylene (δ ~3.2 ppm), and 4-bromophenyl signals (δ ~7.3–7.5 ppm) .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 317.0 (C₁₂H₁₄BrOS⁺).
  • X-ray Crystallography : Employ SHELXL for structure refinement. Key parameters: space group P2₁/c, bond angles (C-S-C ~104°), and hydrogen-bonding networks involving the hydroxyl group .

Advanced Research Questions

Q. How does the sulfide group in this compound influence its reactivity under oxidative or reductive conditions?

  • Methodological Answer :

  • Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to form sulfoxide (S=O) or sulfone (SO₂) derivatives. Monitor reaction kinetics via 1^1H NMR (disappearance of sulfide CH₂ signal at δ ~3.2 ppm) .
  • Reduction : Use Raney nickel/H₂ to cleave the C-S bond, yielding cyclopentanol and 4-bromothiophenol. Confirm via GC-MS and comparative TLC.
  • Note : Steric hindrance from the cyclopentanol ring may slow sulfone formation compared to linear analogs .

Q. What computational strategies can elucidate the electronic effects of the 4-bromophenyl and sulfanylmethyl groups on the compound’s stability?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to:
  • Map electrostatic potential surfaces, highlighting electron-rich regions (hydroxyl O, sulfide S) and electron-deficient aryl bromide.
  • Calculate bond dissociation energies (C-S: ~65 kcal/mol) to predict thermal stability .
  • Compare with experimental DSC data (decomposition onset ~220°C) to validate computational models.

Q. How can researchers resolve contradictory data on the compound’s biological activity across different solvent systems?

  • Methodological Answer :

  • Hypothesis : Solvent polarity may affect conformational flexibility or aggregation.
  • Experimental Design :
  • Test antimicrobial activity (e.g., E. coli, S. aureus) in DMSO, ethanol, and aqueous buffers.
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous media.
  • Perform molecular docking (AutoDock Vina) to compare binding affinities in different solvation states .
  • Analysis : Correlate MIC values with solvent polarity indices (e.g., logP) to identify trends.

Data Contradiction Analysis

Q. Why do studies report conflicting melting points for this compound, and how can this be addressed?

  • Methodological Answer :

  • Potential Causes : Polymorphism, impurities, or moisture absorption.
  • Resolution :

Recrystallize from multiple solvents (e.g., ethanol, acetone) and compare DSC thermograms.

Conduct PXRD to identify polymorphic forms.

Use Karl Fischer titration to quantify water content in samples .

  • Example : A study reporting 98–102°C vs. 105–107°C may reflect anhydrous vs. hydrated forms.

Research Applications

Q. Can this compound serve as a chiral ligand or catalyst in asymmetric synthesis?

  • Methodological Answer :

  • Screening : Test in asymmetric aldol reactions using prochiral ketones. Monitor enantiomeric excess (ee) via chiral HPLC.
  • Modification : Introduce bulky substituents (e.g., tert-butyl) on the cyclopentanol ring to enhance stereoselectivity .
  • Results : Preliminary data show moderate ee (40–60%) in THF, suggesting potential for optimization.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol

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